molecular formula C9H7NO3 B079714 (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde CAS No. 13610-81-6

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde

Cat. No.: B079714
CAS No.: 13610-81-6
M. Wt: 177.16 g/mol
InChI Key: WQBHOOOBGMMTRI-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Scientific Research Applications

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde typically involves the reaction of 2-aminophenol with glyoxylic acid or its derivatives. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

    Reduction: Formation of (2-Oxo-1,3-benzoxazol-3(2H)-yl)ethanol.

    Substitution: Formation of various substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde, which lacks the aldehyde group.

    2-Aminobenzoxazole: A derivative with an amino group at the 2-position.

    2-Hydroxybenzoxazole: A derivative with a hydroxyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of both the benzoxazole ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBHOOOBGMMTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625523
Record name (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13610-81-6
Record name (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde
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